N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-bromopyridine with N-methylcyclopropanecarboxamide. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .
Scientific Research Applications
N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, while the cyclopropane moiety can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-N-methylcyclopropanecarboxamide
- N-(4-chloropyridin-2-yl)-N-methylcyclopropanecarboxamide
- N-(4-fluoropyridin-2-yl)-N-methylcyclopropanecarboxamide
Uniqueness
N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-13(10(14)7-2-3-7)9-6-8(11)4-5-12-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGLBGGANGINNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC(=C1)Br)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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